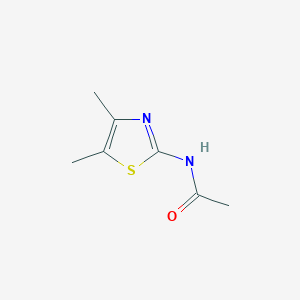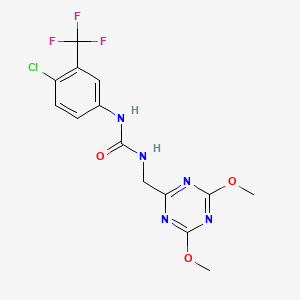
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of urea derivatives, including 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea, typically involves the reaction of specific isocyanates with amines or anilines. For instance, Liu He-qin (2010) synthesized N-(4-chloro-3-trifluoromethylphenyl)-N′-(p-substitutedphenyl) Urea by reacting 4-chloro-3-trifluoromethylaniline with triphosgen and p-substituted aniline, highlighting a straightforward approach to urea derivatives (Liu He-qin, 2010). Furthermore, M. Kunishima et al. (1999) described the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride as an efficient condensing agent in the synthesis of amides and esters, demonstrating the versatility of triazinyl compounds in synthetic chemistry (Kunishima et al., 1999).
Molecular Structure Analysis
The molecular structure of urea derivatives, including our compound of interest, is characterized by the presence of a urea moiety linked to various aromatic and heterocyclic groups. The X-ray diffraction analysis conducted by M. Sañudo et al. (2006) on similar triazinyl urea compounds revealed the crystal structure and provided insights into the molecular conformation, demonstrating the importance of hydrogen bonding and molecular packing in stabilizing the structure (Sañudo et al., 2006).
Chemical Reactions and Properties
Triazinyl urea derivatives engage in a variety of chemical reactions, contributing to their rich chemical behavior. The reactivity of these compounds often involves interactions with nucleophiles and electrophiles, facilitating the formation of new bonds and functional groups. The study by B. Mistry et al. (2011) on the corrosion inhibition performance of triazinyl urea derivatives illustrates their chemical utility, showing how these compounds can form protective layers on metal surfaces, indicating their potential in material science applications (Mistry et al., 2011).
Physical Properties Analysis
The physical properties of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea, such as melting point, solubility, and stability, are crucial for its application in various fields. While specific studies on these properties were not found in the current literature search, similar compounds have been analyzed, suggesting that these properties are influenced by molecular structure, substituents, and intermolecular interactions.
Chemical Properties Analysis
The chemical properties of urea derivatives are influenced by the presence of functional groups and the overall molecular architecture. These compounds exhibit a range of reactivities, such as hydrogen bonding capability, nucleophilicity, and electrophilicity, which are fundamental to their applications in chemical synthesis and material science. The versatility of triazinyl urea derivatives in forming amides and esters, as demonstrated by M. Kunishima et al. (1999), underscores their significance in organic synthesis and potential for further chemical modification (Kunishima et al., 1999).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Corrosion Inhibition Performance : Research has shown that 1,3,5-triazinyl urea derivatives exhibit significant inhibition effects against mild steel corrosion in acidic environments. These compounds, including variations of the molecule, have been demonstrated to efficiently protect mild steel surfaces from corrosion, attributed to the strong adsorption of these molecules forming a protective layer on the metal surface (Mistry, Patel, Patel, & Jauhari, 2011).
Environmental Impact and Degradation
- Soil Degradation and Side Effects : Investigations into the soil degradation of similar triazinyl urea derivatives have not shown detrimental effects on soil microbial activities at concentrations used in agricultural practices. This indicates a low environmental impact at these concentrations, underscoring their potential for safe agricultural use (Dinelli, Vicari, & Accinelli, 1998).
Antibacterial and Anti-HIV Activities
- Antibacterial and Anti-HIV Studies : A study on 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives, related to the query compound, showed promising antibacterial and anti-HIV activities. This highlights the compound's potential utility in developing treatments against various bacterial infections and HIV (Patel, Chikhalia, Pannecouque, & Clercq, 2007).
Synthesis of Unsymmetrical Ketones
- Organometallic Addition Reactions : N,N'-dimethoxy-N,N'-dimethylurea, similar in structure, has been utilized as a carbonyl dication equivalent in the synthesis of unsymmetrical ketones. This underscores its importance in synthetic organic chemistry for the creation of complex molecular structures (Whipple & Reich, 1991).
Synthesis of Heterocyclic Compounds
- Heterocyclic Compound Formation : The compound's derivatives have been used to synthesize various heterocyclic structures, indicating its utility as a versatile precursor in pharmaceutical and agrochemical research (Matsuda, Yamamoto, & Ishii, 1976).
Anticancer Agents
- Anticancer Activity : Diaryl urea derivatives, closely related to the compound , have been designed and synthesized, showing significant antiproliferative effects against various cancer cell lines. This suggests potential applications in cancer therapy (Feng et al., 2020).
Propiedades
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N5O3/c1-25-12-21-10(22-13(23-12)26-2)6-19-11(24)20-7-3-4-9(15)8(5-7)14(16,17)18/h3-5H,6H2,1-2H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZNOWIPRDTTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

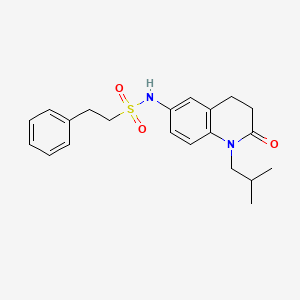
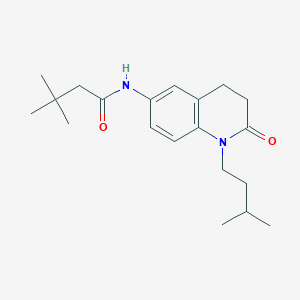
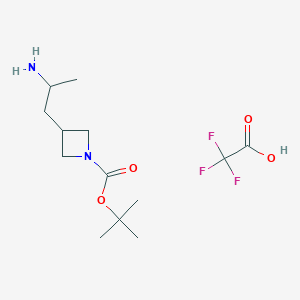
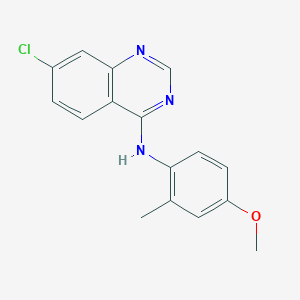
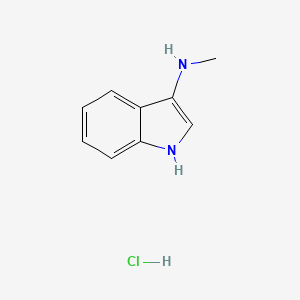
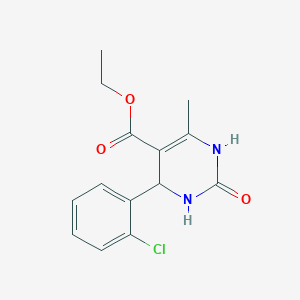
![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2487616.png)
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2487619.png)
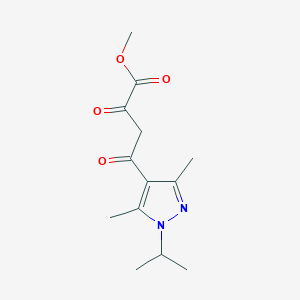
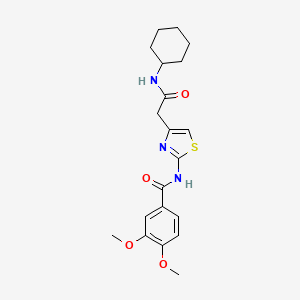
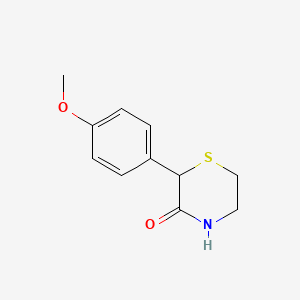
![N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide](/img/structure/B2487627.png)
![2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B2487629.png)
